molecular formula C6H8BrN3O2S B2403882 N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide CAS No. 1257043-55-2

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Cat. No.: B2403882
CAS No.: 1257043-55-2
M. Wt: 266.11
InChI Key: NAMRZWSNLHWGHO-UHFFFAOYSA-N
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Description

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a brominated aminopyridine derivative with the molecular formula C 6 H 8 BrN 3 O 2 S and a molecular weight of 266.12 g/mol [ ]. This chemical building block is characterized by its 2-aminopyridine core, a bromo substituent at the 5-position, and a methanesulfonamide group at the 3-position of the pyridine ring [ ]. Researchers value this compound for its potential as a key synthetic intermediate in the development of novel therapeutic agents. Research Applications and Value This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Its structure features two key functional handles: the bromo substituent and the sulfonamide group. The bromo group is particularly valuable for further functionalization via palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig animations, which allow researchers to introduce diverse structural motifs [ ]. The 2-aminopyridine scaffold is recognized for its ability to interact with biological targets through hydrogen bonding, making it a privileged structure in kinase inhibitor design [ ]. Primary Research Use The primary application of this compound is in the synthesis of biologically active molecules for pharmaceutical research. Compounds featuring similar bromo-substituted aminopyridine cores have been utilized as key intermediates in the development of inhibitors for kinases such as TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKKε) [ ]. These kinases represent promising targets for metabolic disease therapeutics, including potential treatments for obesity and type 2 diabetes [ ]. The structural features of this compound make it particularly useful for creating analogs with potential anti-inflammatory and antimicrobial properties [ ]. Handling and Storage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate personal protective equipment in a well-ventilated environment. For optimal stability, the compound should be stored sealed in dry conditions at 2-8°C [ ].

Properties

IUPAC Name

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2S/c1-13(11,12)10-5-2-4(7)3-9-6(5)8/h2-3,10H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMRZWSNLHWGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257043-55-2
Record name N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide typically involves the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Research indicates that N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is being investigated for its potential as a pharmaceutical intermediate. Its structural properties allow it to interact with specific enzymes and receptors, making it a candidate for developing new therapeutic agents. Studies have shown that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities, suggesting that this compound may have similar properties.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of 5-bromopyridine exhibited promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 1.49 µM, indicating strong potential for clinical applications in treating infections .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an essential intermediate in synthesizing more complex organic compounds. Its ability to undergo various chemical reactions makes it a valuable scaffold in organic synthesis.

Synthesis Pathways
The compound can be synthesized through reactions involving the respective acid chloride or sulfonyl chloride under controlled conditions, yielding high purity and yield rates. This versatility allows chemists to explore numerous derivatives for enhanced biological activity or novel properties.

Biological Research

Enzyme Inhibition Studies
The compound's mechanism of action involves inhibiting specific enzymes, which can modulate various biochemical pathways. Research has indicated that it may effectively bind to active sites of enzymes, potentially leading to therapeutic applications in treating diseases linked to enzyme dysregulation.

Structure-Activity Relationship (SAR)
Comparative studies with structurally similar compounds have highlighted how variations in chemical structure affect biological activity. For example:

Compound NameStructural FeaturesBiological Activity
N-(5-Bromopyrimidin-2-yl)methanesulfonamidePyrimidine ringVarying reactivity
N-(5-Chloropyridin-3-yl)methanesulfonamideChlorine instead of bromineDifferent binding properties
N-(6-Bromopyridin-3-yl)methanesulfonamideBromine at the 6-positionAltered reactivity

These insights provide a foundation for designing new compounds with enhanced efficacy against targeted biological pathways.

Agricultural Science

Agrochemical Development
The compound is also explored for its potential in synthesizing agrochemicals aimed at crop protection. Its sulfonamide group may enhance the efficacy of herbicides or pesticides, contributing to sustainable agricultural practices.

Mechanism of Action

The mechanism of action of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analog: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

This compound (Molecular Formula: C₂₆H₂₈BrN₃O₄S₂) shares a sulfonamide group but differs significantly in its core structure and substituents :

  • Core Heterocycle : A pyrimidine ring replaces the pyridine core, altering electronic properties and binding affinity.
  • Substituents :
    • A morpholine group at position 2 (pyrimidine) enhances solubility via its oxygen atom.
    • A methoxy group at position 4 (phenyl ring) increases lipophilicity.
    • A bulky 2,4,6-trimethylbenzenesulfonamide group introduces steric effects.
  • Bromine Position : Position 4 on the pyrimidine vs. position 5 on the pyridine in the target compound.
Table 1: Structural and Physicochemical Comparison
Parameter N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Molecular Formula C₆H₈BrN₃O₂S C₂₆H₂₈BrN₃O₄S₂
Molecular Weight (g/mol) 282.13 614.61
Core Heterocycle Pyridine Pyrimidine
Key Substituents -NH₂ (position 2), -Br (position 5), -SO₂NHCH₃ -Morpholine, -OCH₃, -SO₂C₆H₂(CH₃)₃
Potential Solubility Moderate (polar groups) Higher (morpholine and methoxy enhance hydrophilicity)
Bioactivity Hypothesis Kinase inhibition, antimicrobial Enzyme inhibition (e.g., kinases, phosphatases) due to extended conjugation and bulky groups

Functional Implications of Structural Differences

  • Electronic Effects : The pyrimidine core in the analog offers two nitrogen atoms, increasing electron-deficient character compared to pyridine, which may influence binding to electron-rich enzyme pockets.
  • Conversely, the smaller methanesulfonamide group in the target compound may enhance bioavailability.
  • Halogen Interactions: Bromine’s position on pyridine (target) vs.

Biological Activity

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of a pyridine ring and a methanesulfonamide functional group. This configuration enhances its solubility and biological activity, allowing effective interaction with various biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The sulfonamide moiety facilitates hydrogen bonding with active sites, potentially inhibiting or modulating enzyme activity. Furthermore, the bromine atom can participate in halogen bonding, enhancing the stability of these interactions.

Key Mechanisms:

  • Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their function.
  • Modulation of Cellular Pathways : The compound may influence signal transduction pathways and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various human pathogenic microorganisms, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 1.49 µM against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Anticancer Activities

The compound has been explored for its anti-inflammatory and anticancer properties. Studies suggest that it may inhibit specific kinases involved in inflammatory responses, thus reducing the production of pro-inflammatory cytokines. Additionally, preliminary studies indicate potential antiproliferative effects in cancer cell lines .

Case Studies and Research Findings

  • Antiproliferative Activity : In vitro studies using human cervical adenocarcinoma (HeLa) cells showed that compounds similar to this compound exhibited significant antiproliferative effects, indicating a potential role in cancer therapy .
  • Enzyme Inhibition Studies : A study highlighted the competitive inhibition of GSK-3β by related compounds, emphasizing the importance of structural modifications in enhancing biological activity .
  • Bacterial Strain Testing : A series of derivatives were synthesized and tested for antibacterial efficacy against clinical isolates, reinforcing the potential therapeutic applications of sulfonamide derivatives in combating bacterial infections .

Data Summary

Activity Target/Model Result Reference
AntimicrobialVarious bacterial strainsMIC 0.22–1.49 µM
AntiproliferativeHeLa cell lineSignificant antiproliferative effect
Enzyme inhibitionGSK-3βCompetitive inhibition observed

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValue (from )
Space groupP21_1/c
R-factor0.028
C–Br bond length1.893(2) Å
S–N bond length1.629(1) Å
Torsion angle (C–S–N–C)−177.83(18)°

Q. Table 2. Optimized Reaction Conditions for Suzuki Coupling

ConditionSpecification
CatalystPdCl2_2(dppf) (5 mol%)
SolventDMF/H2 _2O (4:1)
Temperature90°C, 12 h
Yield78–85%

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